Tert-butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate
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Overview
Description
Tert-butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of functional groups like tert-butyl, amino, methyl, and trifluoromethyl enhances its chemical reactivity and potential utility in synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate typically involves multi-step organic reactions
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Formation of the Benzazepine Core: : This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted phenylamine and a suitable carbonyl compound. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate ring closure.
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Introduction of Functional Groups: : The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base. The amino group is typically added through nucleophilic substitution reactions, while the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxylate moiety, potentially converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with different nucleophilic groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore can be explored. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic effects. The benzazepine core is a common motif in many pharmaceuticals, suggesting possible applications in treating neurological disorders or as an anti-inflammatory agent.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity to certain targets, while the amino group might participate in hydrogen bonding, stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-amino-7-methyl-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate: Lacks the trifluoromethyl group, which could result in different reactivity and biological activity.
Tert-butyl 5-amino-7-methyl-8-(methyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate: The methyl group instead of trifluoromethyl might alter its chemical properties and interactions.
Uniqueness
The presence of the trifluoromethyl group in tert-butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate makes it unique compared to similar compounds. This group can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its effectiveness in various applications.
Properties
IUPAC Name |
tert-butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-10-8-11-13(21)6-5-7-22(15(23)24-16(2,3)4)14(11)9-12(10)17(18,19)20/h8-9,13H,5-7,21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMQESWFSUIDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(F)(F)F)N(CCCC2N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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